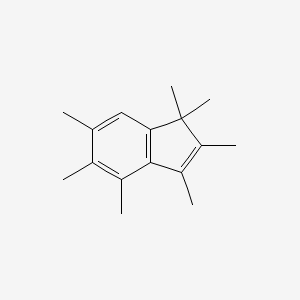![molecular formula C14H20OSi B14453416 Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- CAS No. 74477-40-0](/img/structure/B14453416.png)
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- is an organic compound with the molecular formula C13H18OSi. It is a protected phenol, often used as an organic building block in various chemical syntheses . The compound is characterized by its unique structure, which includes a silane group bonded to a naphthalenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- typically involves the reaction of 3,4-dihydro-2-methyl-1-naphthol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted silanes, and various organic derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- involves its ability to act as a protecting group for phenols, preventing unwanted reactions during synthesis. The compound can also participate in various chemical reactions due to the reactivity of the silane group, which can be selectively modified under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but without the naphthalenyl moiety.
Phenyltrimethylsilane: Contains a phenyl group instead of a naphthalenyl group, offering different reactivity and applications.
Uniqueness
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- is unique due to its combination of a silane group with a naphthalenyl moiety, providing distinct chemical properties and reactivity compared to simpler silanes or those with different aromatic groups .
Propiedades
Número CAS |
74477-40-0 |
|---|---|
Fórmula molecular |
C14H20OSi |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
trimethyl-[(2-methyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C14H20OSi/c1-11-9-10-12-7-5-6-8-13(12)14(11)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
UVQGKEOKBRFIBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2CC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


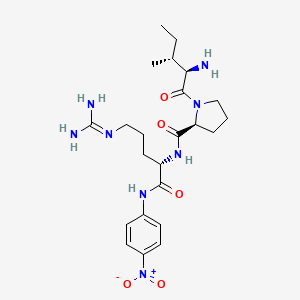
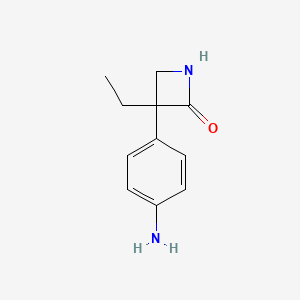
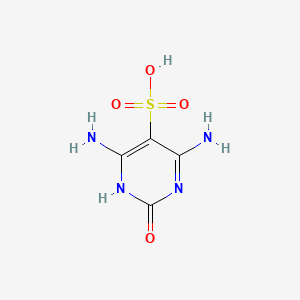
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
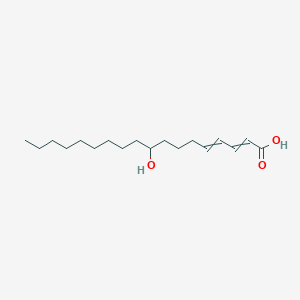
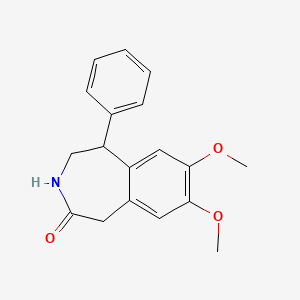
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)

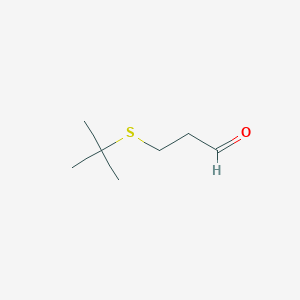
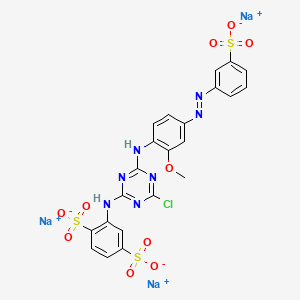
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
